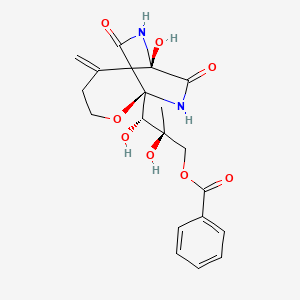

Bicyclomycin benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El benzoato de bicyclomicina es un antibiótico de amplio espectro que exhibe actividad contra bacterias Gram-negativas y Gram-positivas. Es un derivado de la bicyclomicina, que se aisló por primera vez de especies de Streptomyces en 1972. El benzoato de bicyclomicina es conocido por su mecanismo de acción único, que se dirige al factor de terminación de la transcripción Rho en bacterias, lo que lo convierte en una herramienta valiosa tanto en entornos clínicos como de investigación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del benzoato de bicyclomicina implica la esterificación de la bicyclomicina con ácido benzoico. La reacción normalmente requiere el uso de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) en presencia de un catalizador como 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo en un disolvente orgánico como diclorometano a temperatura ambiente. El producto se purifica posteriormente mediante técnicas cromatográficas .

Métodos de producción industrial: La producción industrial del benzoato de bicyclomicina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la fermentación de especies de Streptomyces para producir bicyclomicina, seguida de la modificación química para obtener el éster benzoato. El proceso de fermentación se optimiza para obtener un alto rendimiento, y las reacciones químicas posteriores se amplían utilizando reactores industriales y sistemas de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: El benzoato de bicyclomicina experimenta varias reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados, que pueden exhibir distintos grados de actividad biológica.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del núcleo de la bicyclomicina, lo que podría alterar sus propiedades antibióticas.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir nuevos grupos funcionales, mejorando o modificando su actividad

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en reacciones de sustitución

Productos principales: Los productos principales formados a partir de estas reacciones son varios derivados del benzoato de bicyclomicina, cada uno con posibles actividades biológicas diferentes. Estos derivados se estudian a menudo por sus propiedades antibióticas mejoradas o modificadas .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Treatment of Multidrug-Resistant Infections

- Bicyclomycin benzoate has shown significant bacteriostatic activity against various multidrug-resistant Gram-negative pathogens, including Escherichia coli and Klebsiella pneumoniae. Research indicates that it can enhance the lethality of other antibiotics when used in combination, such as doxycycline, transforming it into a bactericidal agent .

- Potential for Drug Repurposing

- In Vivo Efficacy

Data Tables

The following tables summarize key findings related to the efficacy of this compound against multidrug-resistant bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Pathogens

| Pathogen | MIC (µg/mL) | Resistance Profile |

|---|---|---|

| Escherichia coli | 0.5 | Carbapenem-resistant |

| Klebsiella pneumoniae | 1.0 | Extended-spectrum β-lactamase (ESBL) |

| Pseudomonas aeruginosa | 4.0 | Multidrug-resistant |

Table 2: Synergistic Effects of this compound with Other Antibiotics

| Combination | Effectiveness | Observations |

|---|---|---|

| Bicyclomycin + Doxycycline | Enhanced lethality | Significant reduction in bacterial load |

| Bicyclomycin + Meropenem | Moderate synergy | Increased susceptibility observed |

Case Studies

- Case Study: Efficacy Against Carbapenem-Resistant E. coli

- Case Study: Combination Therapy

Mecanismo De Acción

El benzoato de bicyclomicina ejerce sus efectos inhibiendo selectivamente el factor de terminación de la transcripción Rho en bacterias. Rho es una helicasa dependiente de ATP que desempeña un papel crucial en la terminación de la transcripción en sitios específicos del genoma bacteriano. Al unirse a Rho, el benzoato de bicyclomicina interrumpe su función, lo que lleva a la acumulación de transcripciones incompletas y, en última instancia, a la muerte celular bacteriana. Este mecanismo de acción único convierte al benzoato de bicyclomicina en una herramienta valiosa para estudiar la transcripción bacteriana y desarrollar nuevos antibióticos .

Compuestos similares:

Bicyclomicina: El compuesto original del benzoato de bicyclomicina, con propiedades antibióticas similares, pero sin la modificación del éster benzoato.

Diketopiperazinas: Una clase de compuestos a la que pertenece la bicyclomicina, conocida por sus diversas actividades biológicas.

Otros inhibidores de Rho: Compuestos que inhiben el factor Rho, aunque el benzoato de bicyclomicina es único en su inhibición selectiva

Singularidad: El benzoato de bicyclomicina es único debido a su inhibición selectiva del factor de terminación de la transcripción Rho, un mecanismo que no se encuentra comúnmente en otros antibióticos. Esta selectividad lo convierte en una valiosa herramienta de investigación y en un posible candidato para el desarrollo de nuevos antibióticos dirigidos a cepas bacterianas resistentes .

Comparación Con Compuestos Similares

Bicyclomycin: The parent compound of bicyclomycin benzoate, with similar antibiotic properties but without the benzoate ester modification.

Diketopiperazines: A class of compounds to which bicyclomycin belongs, known for their diverse biological activities.

Other Rho Inhibitors: Compounds that inhibit the Rho factor, though this compound is unique in its selective inhibition

Uniqueness: this compound is unique due to its selective inhibition of the Rho transcription termination factor, a mechanism not commonly found in other antibiotics. This selectivity makes it a valuable research tool and a potential candidate for developing new antibiotics targeting resistant bacterial strains .

Propiedades

Número CAS |

37134-40-0 |

|---|---|

Fórmula molecular |

C19H22N2O8 |

Peso molecular |

406.4 g/mol |

Nombre IUPAC |

[(2S,3S)-2,3-dihydroxy-3-[(6S)-6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl]-2-methylpropyl] benzoate |

InChI |

InChI=1S/C19H22N2O8/c1-11-8-9-29-19(16(25)20-18(11,27)15(24)21-19)14(23)17(2,26)10-28-13(22)12-6-4-3-5-7-12/h3-7,14,23,26-27H,1,8-10H2,2H3,(H,20,25)(H,21,24)/t14-,17-,18-,19?/m0/s1 |

Clave InChI |

YYGLCPHONATYBU-CTQCHYAJSA-N |

SMILES |

CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O |

SMILES isomérico |

C[C@](COC(=O)C1=CC=CC=C1)([C@@H](C23C(=O)N[C@](C(=C)CCO2)(C(=O)N3)O)O)O |

SMILES canónico |

CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O |

Apariencia |

White solid |

Sinónimos |

FR2054 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.